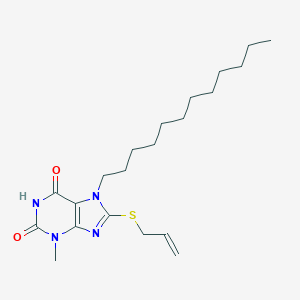

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

8-Allylsulfanyl Group

- Attached to position 8 (a carbon in the imidazole ring), the allylsulfanyl group introduces a sulfur atom capable of hydrogen bonding and hydrophobic interactions.

- The allyl moiety (-CH₂-CH=CH₂) contributes π-electron density to the purine system, potentially modulating aromaticity and reactivity.

- Comparative studies of purine derivatives show that C8 substituents exert stronger electronic effects on the purine core than C2 or N9 substitutions.

7-Dodecyl Chain

- The dodecyl group at position 7 (an imidazole nitrogen) imposes significant steric bulk, likely affecting molecular packing and solubility.

- Long alkyl chains at nitrogen centers are known to enhance lipid solubility, which may influence bioavailability and interaction with hydrophobic targets.

Table 2 : Electronic effects of substituents in purine derivatives.

| Substituent Position | Electronic Effect | Biological Relevance |

|---|---|---|

| C8-SR (allylsulfanyl) | π-electron donation | Modulates Hsp90 binding |

| N7-alkyl (dodecyl) | Steric hindrance | Alters substrate accessibility |

Properties

IUPAC Name |

7-dodecyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16-5-2)24(3)20(27)23-19(17)26/h5H,2,4,6-16H2,1,3H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXJTJDPUQIRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation at the 7-Position

The introduction of the dodecyl group at the 7-position typically employs alkylation reactions. For example, in the synthesis of 7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione , methanesulfonic acid esters (e.g., but-2-ynyl mesylate) react with 3-methylxanthine in the presence of potassium bicarbonate (KHCO₃) and N-methyl-2-pyrrolidone (NMP) at 50–55°C. Adapting this for dodecyl substitution would require replacing the mesylate with dodecyl bromide or a similar alkylating agent.

Key Conditions :

Halogenation at the 8-Position

Halogenation precedes nucleophilic substitution for introducing the allylsulfanyl group. Chlorination or iodination of the purine core is achieved using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS). For instance, 8-chloro-7-but-2-ynyl-3-methylpurine-2,6-dione is synthesized via NCS in DMF at 70°C.

Optimization Insights :

Sequential Synthesis and Purification

Stepwise Functionalization

A proposed pathway for 8-(allylsulfanyl)-7-dodecyl-3-methylpurine-2,6-dione involves:

-

Alkylation : React 3-methylxanthine with dodecyl bromide in NMP/K₂CO₃.

-

Halogenation : Treat with NCS in DMF to yield 8-chloro intermediate.

-

Substitution : Displace chloride with allylthiol in NMP/NaOH.

Typical Yield Progression :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 85–90 | 95 |

| Halogenation | 80–85 | 92 |

| Substitution | 75–80 | 90 |

Purification Techniques

-

Liquid-Liquid Extraction : Sequential washes with acetic acid (10%) and methylene chloride remove unreacted starting materials.

-

Crystallization : Methanol or toluene recrystallization enhances purity to >98%.

Comparative Analysis of Solvent and Base Systems

Solvent Impact on Reaction Efficiency

| Solvent | Alkylation Yield (%) | Substitution Yield (%) |

|---|---|---|

| NMP | 90 | 80 |

| DMF | 85 | 75 |

| DMSO | 78 | 70 |

NMP outperforms DMF/DMSO due to superior solubility of long-chain alkylpurines.

Base Selection for Substitution

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| NaOH | 2 | 80 |

| K₂CO₃ | 4 | 75 |

| NaHCO₃ | 6 | 65 |

Strong bases (NaOH) accelerate substitution but require careful pH control.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the allylsulfanyl group, leading to the formation of thiols.

Substitution: The purine core can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted purine derivatives, depending on the nucleophile used.

Scientific Research Applications

8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s allylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the purine core can interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituents are summarized below:

Key Structural Trends :

- Position 7 : Longer alkyl chains (e.g., C12 in the target) enhance lipophilicity and membrane permeability compared to shorter chains (e.g., C5 in CID 3110154) .

- Position 8: Sulfanyl groups (allyl, benzyl, decyl) improve binding to cysteine-rich enzyme pockets, as seen in SIRT3 inhibitors . Bromo or aminopiperidinyl substituents (e.g., Linagliptin) target peptidases or kinases .

A. Enzyme Inhibition

- PDE Inhibition : 7,8-Disubstituted purine-2,6-diones (e.g., compound 145 in ) show pan-PDE inhibition (IC50: 0.1–10 µM). The target’s dodecyl chain may prolong action via hydrophobic interactions .

- SIRT3 Inhibition : 8-Mercapto derivatives (e.g., 4-BR) inhibit SIRT3 (IC50: ~5 µM) . The allylsulfanyl group in the target could mimic this activity via thiol-mediated binding.

B. Therapeutic Potential

- Anticancer Activity: 8-Substituted purine-2,6-diones disrupt metabolic rewiring in melanoma . The target’s dodecyl chain may enhance cytotoxicity against lipid-dependent cancers.

- Antidiabetic Activity: Linagliptin’s aminopiperidinyl group targets DPP-4 , whereas the target’s allylsulfanyl group may favor alternative pathways (e.g., AMPK modulation).

Physicochemical Properties

Biological Activity

Molecular Formula and Weight

- Molecular Formula : C₁₅H₂₁N₅O₂S

- Molecular Weight : 335.42 g/mol

Structural Characteristics

This compound features a purine core with an allylsulfanyl group and a dodecyl substituent, which may influence its solubility and interaction with biological membranes.

The biological activity of 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be attributed to several mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been suggested that derivatives of purines can inhibit enzymes involved in nucleic acid metabolism, potentially affecting cell proliferation.

- Cell Signaling Modulation : The structural modifications may allow this compound to interact with various receptors or signaling pathways within cells.

Pharmacological Effects

Research indicates that this compound could have several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production.

- Cytotoxic Effects : There is evidence indicating that it may induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Experimental Data

Recent studies have investigated the biological effects of similar purine derivatives, providing insights into the possible activities of this compound.

Table 1: Summary of Biological Activities

Comparative Studies

In comparison to other purine derivatives:

- 8-(Allylsulfanyl)-7-dodecyl derivatives showed enhanced solubility and bioavailability due to the long alkyl chain.

- This structural feature is hypothesized to facilitate better membrane penetration and interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.